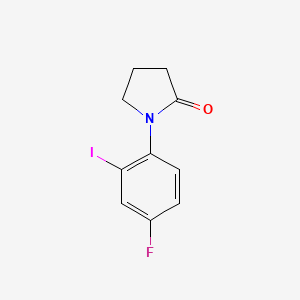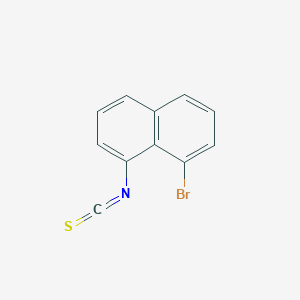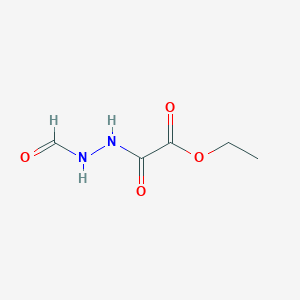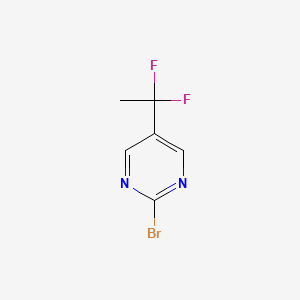
2-Bromo-5-(1,1-difluoroethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position of the pyrimidine ring . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 2-position of the pyrimidine ring . The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-(1,1-difluoroethyl)pyrimidine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time . The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with suitable coupling partners.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-5-(1,1-difluoroethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and organic semiconductors.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of the bromine and 1,1-difluoroethyl groups can influence the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
2-Bromo-5-(1,1-difluoroethyl)pyrimidine can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a 1,1-difluoroethyl group, which can influence its reactivity and biological activity.
2-Bromo-5-(1,1-difluoroethyl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and 1,1-difluoroethyl groups, which can confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H5BrF2N2 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-bromo-5-(1,1-difluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H5BrF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3 |
InChI Key |
NKVNAJOEOVWAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
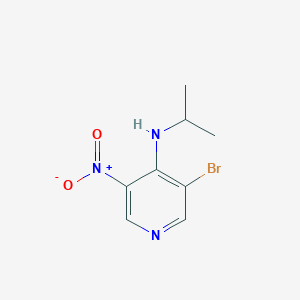

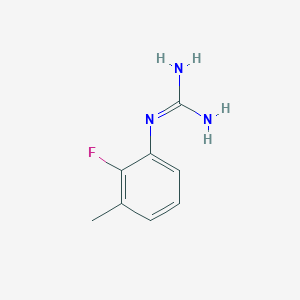
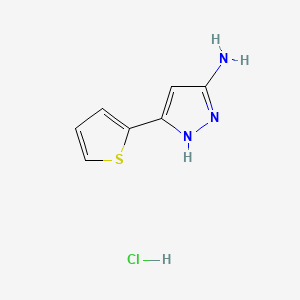
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
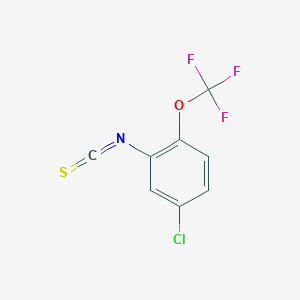
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
